molecular formula C13H12O5 B1312195 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid CAS No. 5852-06-2

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

Cat. No. B1312195
CAS RN: 5852-06-2
M. Wt: 248.23 g/mol
InChI Key: YFGDSAVPKKKVDY-UHFFFAOYSA-N
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Description

“3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid” is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O5/c1-6-8-3-2-7 (13)4-10 (8)17-12 (16)9 (6)5-11 (14)15/h2-4,13H,5H2,1H3, (H,14,15) and the InChI key is OOGKDHCQSZAEQI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid and is stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid are notable for their potential antibacterial activity. The synthesis involves the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various intermediates and final products intended for antibacterial screening against both Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, Rajković, 2009).

Another study focused on the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, showcasing a series of Schiff's bases and other compounds with potential antimicrobial effects. This research highlights the versatility of coumarin derivatives in generating pharmacologically active agents (Čačić, Trkovnik, Čačić, Has-Schon, 2006).

Antibacterial and Antineoplastic Activities

The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment and their potential antibacterial and antineoplastic activities underscore the significance of coumarin derivatives in medicinal chemistry. These compounds are synthesized through various chemical reactions, providing a pathway for the development of new therapeutic agents with potential activity against cancer cells and bacterial infections (Velikorodov, Ionova, Melent’eva, Stepkina, Starikova, 2014).

Antioxidant Properties

Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives reveal their potential in combating oxidative stress. The study measures the activity of four derivatives, identifying compounds with significant scavenger activity at higher concentrations. This research contributes to the understanding of coumarin derivatives as potent antioxidants, which could be beneficial in preventing or treating diseases associated with oxidative damage (Stanchev, Hadjimitova, Traykov, Boyanov, Manolov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As this compound is used in proteomics research , future directions may involve further exploration of its potential applications in this field.

properties

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGDSAVPKKKVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415489
Record name 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

CAS RN

5852-06-2
Record name 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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